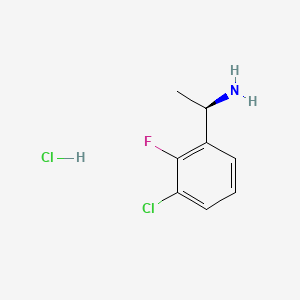

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBNFPEJNNLJJ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704132 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-97-0 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine intermediate with the CAS number 1253792-97-0. The document details its chemical and physical properties, provides a potential synthetic route based on available information, and discusses its likely application in the synthesis of alpha-adrenergic receptor modulators. While specific experimental data and direct evidence of its role in signaling pathways are not publicly available in peer-reviewed literature, this guide extrapolates potential methodologies and biological contexts based on related compounds and patent literature.

Chemical and Physical Properties

This compound is a key building block in pharmaceutical research and development. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1253792-97-0 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.08 g/mol | |

| Appearance | Solid (predicted) | |

| Chirality | (R)-enantiomer | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO (predicted) |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized procedures for the key steps outlined in the synthetic workflow. These are intended to serve as a starting point for methods development.

Step 1: Friedel-Crafts Acylation to form 1-(3-Chloro-2-fluorophenyl)ethan-1-one

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

-

After stirring for 15-30 minutes, add 1-chloro-2-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Asymmetric Reduction to (R)-1-(3-Chloro-2-fluorophenyl)ethanol

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine in tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex dropwise.

-

After stirring for 15 minutes, add a solution of 1-(3-chloro-2-fluorophenyl)ethan-1-one in THF dropwise.

-

Stir the reaction at room temperature until completion.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the chiral alcohol by column chromatography.

Step 3 & 4: Conversion to Amine via Azide Intermediate

-

Dissolve the (R)-alcohol, triphenylphosphine, and diphenylphosphoryl azide (DPPA) in an anhydrous solvent like THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.

-

Allow the reaction to proceed to completion, resulting in the (S)-azide (due to inversion of stereochemistry).

-

Reduce the azide to the corresponding (R)-amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).

-

Work-up the reaction accordingly to isolate the crude amine.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified (R)-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Biological Context and Potential Signaling Pathways

While direct biological data for this compound is scarce, its use as a precursor for substituted phenethylamines suggests a role in the development of compounds targeting G-protein coupled receptors (GPCRs), specifically adrenergic receptors. A patent discloses the use of substituted phenethylamines as alpha-adrenergic receptor modulators for conditions such as nasal congestion, migraine, and asthma.[1]

Adrenergic receptors are a class of GPCRs that are activated by the catecholamines, norepinephrine and epinephrine. The signaling cascade initiated by the activation of α₁-adrenergic receptors, a likely target for derivatives of this compound, is depicted below.

References

An In-Depth Technical Guide to the Molecular Structure of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. This document consolidates available data on its chemical identity, structural features, and key properties. While detailed experimental protocols for its synthesis and specific spectral characterizations are not extensively available in the public domain, this guide furnishes a foundational understanding based on established chemical principles and data from chemical suppliers. The molecular structure is further elucidated through a 2D diagram generated using the DOT language.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylethylamine derivative. The presence of a chiral center at the alpha-carbon of the ethylamine chain results in two enantiomers, with the (R)-isomer being the focus of this guide. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

A summary of its key identifying and physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (1R)-1-(3-chloro-2-fluorophenyl)ethanamine,hydrochloride | [1] |

| CAS Number | 1253792-97-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀Cl₂FN | [1] |

| Molecular Weight | 210.076 g/mol | [1] |

| Formulation | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Purity | Typically available at 95% or 97% | [1][4] |

| Storage | Recommended at -20°C for long-term stability | [1] |

Note: Specific quantitative data for melting point and boiling point are not consistently reported across publicly available sources.

Molecular Structure

The molecular structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position. An (R)-configured 1-aminoethyl group is attached to the 1-position of the phenyl ring. The amine group is protonated to form the hydrochloride salt.

The following diagram illustrates the 2D molecular structure.

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve a multi-step process starting from a substituted benzene derivative. A common approach for the synthesis of chiral amines is through the asymmetric reduction of a corresponding ketimine or the resolution of a racemic amine mixture.

A plausible, though not explicitly documented, synthetic workflow is outlined below.

Step 1: Reductive Amination: The synthesis would likely commence with 3-chloro-2-fluoroacetophenone. This starting material would undergo reductive amination, where the ketone is converted to an amine, often using ammonia or an ammonia source in the presence of a reducing agent.

Step 2: Chiral Resolution or Asymmetric Synthesis: To obtain the desired (R)-enantiomer, either a classical resolution of the resulting racemic amine using a chiral resolving agent (e.g., tartaric acid) would be performed, or an asymmetric synthesis approach would be employed. Asymmetric synthesis could involve the use of a chiral catalyst or a chiral auxiliary during the reduction step.

Step 3: Salt Formation: The isolated (R)-1-(3-chloro-2-fluorophenyl)ethanamine free base would then be treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence and connectivity of the protons in the molecule. Expected signals would include those for the aromatic protons, the methine proton of the ethylamine chain, the methyl protons, and the amine protons.

-

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR spectroscopy would confirm the presence and chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H bonds of the ammonium group, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric purity of the final product.

Signaling Pathways and Biological Activity

While this compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, its structural similarity to other phenylethylamines suggests potential interactions with various biological targets. Phenylethylamine derivatives are known to interact with monoamine transporters and receptors in the central nervous system. However, specific studies detailing the biological activity or involvement in signaling pathways for this particular compound are not widely published. Any investigation into its biological effects would necessitate dedicated pharmacological screening and in vitro/in vivo studies.

Conclusion

This compound is a valuable chiral intermediate in medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties based on available data. While a comprehensive experimental profile is not publicly accessible, the provided information serves as a crucial resource for researchers and scientists engaged in drug discovery and development. Further research is warranted to fully elucidate its synthetic pathways, detailed spectral characteristics, and potential biological activities.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. It includes a detailed experimental protocol for acquiring such spectra and a logical workflow for structural elucidation. While experimental data for this specific salt is not publicly available, this guide presents predicted spectral data based on the analysis of structurally related compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects and data from analogous compounds. The numbering of the atoms is as follows:

Structure:

-

Aromatic Ring Carbons: C1 is attached to the ethylamine group, C2 is attached to fluorine, C3 is attached to chlorine, followed by C4, C5, and C6.

-

Aromatic Ring Protons: H4, H5, H6 are attached to their corresponding carbons.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 | ~ 4.5 - 4.8 | Quartet (q) | J(H7,H8) ≈ 7.0 |

| H-8 | ~ 1.6 - 1.8 | Doublet (d) | J(H8,H7) ≈ 7.0 |

| Ar-H | ~ 7.2 - 7.6 | Multiplet (m) | - |

| -NH₃⁺ | ~ 8.5 - 9.5 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (C-F) |

| C-1 | ~ 135 - 140 | d, J ≈ 3-5 Hz |

| C-2 | ~ 155 - 160 | d, J ≈ 240-250 Hz |

| C-3 | ~ 120 - 125 | d, J ≈ 15-20 Hz |

| C-4 | ~ 128 - 132 | d, J ≈ 3-5 Hz |

| C-5 | ~ 125 - 128 | s |

| C-6 | ~ 115 - 120 | d, J ≈ 20-25 Hz |

| C-7 | ~ 50 - 55 | - |

| C-8 | ~ 20 - 25 | - |

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Solvent Selection : Due to the hydrochloride salt form, polar deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will dissolve the salt and allow for the observation of exchangeable protons (e.g., -NH₃⁺).[1][2] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also options, though the amine protons will exchange with the solvent and may not be observed.[2]

-

Sample Concentration : Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution : Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Modern NMR instruments can also reference the residual solvent peak.[1][4]

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans for a sample of this concentration.

-

Temperature : 298 K.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : 200-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature : 298 K.

Data Processing

-

Fourier Transformation : Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing : Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

-

Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking : Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural characterization.

This comprehensive guide provides the necessary information for researchers and scientists to understand and acquire the ¹H and ¹³C NMR spectra of this compound. By following the detailed experimental protocol and logical workflow, accurate and reliable data can be obtained for structural verification and further drug development studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. repositorio.uam.es [repositorio.uam.es]

Commercial Sourcing and Technical Data for (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS Number: 1253792-97-0) is a critical first step in the synthesis of various active pharmaceutical ingredients (APIs). This chiral amine serves as a key building block in the development of novel therapeutics. This technical guide provides an overview of commercial suppliers, available purity data, and a summary of analytical and synthetic methodologies relevant to this compound.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound. While availability and specifications are subject to change, the following table summarizes publicly available information from various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data prior to purchase.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Antimex Chemical Limited | 1253792-97-0 | 99% | Available in bulk quantities (25kg, 200kg drums).[1] |

| Sun-shinechem | 1253792-97-0 | 97% | For research use only.[2] |

| ChemScene LLC | 1253792-97-0 | 96% | Marketed through distributors like Sigma-Aldrich. |

| Chemspace | 1253792-97-0 | - | Lists multiple suppliers on their platform.[3] |

| Parchem | 794472-15-4 (free base) | - | Offers the free base form of the compound. |

| Angene Chemical | 1253792-97-0 | - | Provides basic physical and safety information.[4] |

| abcr Gute Chemie | 1253792-97-0 | - | Provides basic physical property data. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | [2][4] |

| Molecular Weight | 210.08 g/mol | |

| CAS Number | 1253792-97-0 | [2][3] |

| InChI Key | CEVBNFPEJNNLJJ-NUBCRITNSA-N | |

| Physical Form | Solid | [2] |

| Storage | Store at room temperature or -20 °C for long-term storage.[2] |

Experimental Protocols

Synthesis

The synthesis of chiral amines often involves the asymmetric reduction of a corresponding ketoxime or the resolution of a racemic mixture. A plausible synthetic route for this compound would likely start from 1-(3-chloro-2-fluorophenyl)ethan-1-one. This ketone could be converted to its oxime, followed by a stereoselective reduction to yield the desired (R)-enantiomer. The resulting amine would then be treated with hydrochloric acid to form the hydrochloride salt.

While a specific protocol for this exact molecule is not published, a general workflow for the synthesis of a related compound, bupropion hydrochloride, from a substituted propiophenone is described in US Patent US20090012328A1.[5] This process involves bromination followed by amination.[5]

Quality Control and Analytical Methods

1. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC):

The most critical quality attribute for this compound is its enantiomeric purity. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.). While a specific method for this compound is not detailed in the searched literature, a general approach for separating chiral primary amines can be outlined.[6]

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak series) or cyclofructan-based columns.[6][7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.[6][7] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.[6][7]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance is standard.[7]

A detailed HPLC method for the enantiomeric purity of a different chiral amine, eletriptan hydrobromide, specifies a Chiralpak AD column with a mobile phase of n-hexane, ethanol, diethylamine, and trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) at a flow rate of 1.0 mL/min with UV detection at 223 nm.[7] Another method for a fluoroquinolone involves pre-derivatization to a diastereomer followed by separation on a C18 column.[8]

2. Purity and Impurity Profiling by HPLC:

Standard reversed-phase HPLC can be used to determine the overall purity and identify any process-related impurities.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While specific NMR data for this compound was not found in the search results, spectral data for similar compounds like 3-Fluorophenylhydrazine hydrochloride and 3-Chloroaniline are available and can provide an indication of expected chemical shifts.[9][10]

Visualizing Experimental Workflows

The following diagrams illustrate typical workflows for the quality control and a potential synthetic pathway for this compound.

Safety Information

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For more detailed safety information, please refer to the supplier's SDS.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 1253792-97-0 | Sun-shinechem [sun-shinechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. asianpubs.org [asianpubs.org]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics is paramount for its effective use in drug development, formulation, and manufacturing processes. Solubility influences bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis and purification.

This technical guide provides a summary of the currently available solubility information for this compound. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate the necessary data in their own laboratories.

Data Presentation: Solubility Profile

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information that has been reported.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

Note: The term "soluble" is a qualitative description and does not provide a quantitative measure of solubility (e.g., in mg/mL or mol/L). Further experimental investigation is required to determine the precise solubility in DMSO and other solvents.

Experimental Protocols: Determining Thermodynamic Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[1][2][3] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvent(s) of interest (e.g., water, ethanol, phosphate-buffered saline at various pH values)

-

Analytical balance

-

Vials with screw caps or glass-stoppered flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach thermodynamic equilibrium. Incubation times of 24 to 72 hours are common.[1] Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any undissolved solid particles.

-

Separate the dissolved compound from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the remaining solid.

-

Filtration: Filter the supernatant through a syringe filter with a pore size small enough to retain the solid particles. Ensure the filter material is compatible with the solvent.

-

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[1]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the dissolved compound in the sample by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process commencing with the formation of a key ketone intermediate, followed by the synthesis of the racemic amine, chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt.

The methodologies described herein are based on established chemical principles and analogous procedures found in the scientific literature. This document is intended to serve as a detailed reference for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be strategically divided into four main stages. The overall workflow begins with the construction of the carbon skeleton, followed by the introduction of the amine functionality, separation of the desired stereoisomer, and final salt formation.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Chloro-2-fluoroacetophenone

The initial step involves a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction introduces the acetyl group onto the aromatic ring, forming the key ketone intermediate.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1-1.5 equivalents) and an anhydrous inert solvent such as dichloromethane.[1]

-

Cooling: The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acetyl Chloride: A solution of acetyl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Addition of Substrate: Following the addition of acetyl chloride, a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise at a rate that maintains the internal temperature between 0-5 °C.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-chloro-2-fluoroacetophenone, which can be further purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Reactants | |

| 1-Chloro-2-fluorobenzene | 1.0 eq |

| Acetyl Chloride | 1.1 eq |

| Aluminum Chloride | 1.2 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to rt |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purity (Post-Purification) | >98% |

Table 1: Quantitative data for the synthesis of 3-chloro-2-fluoroacetophenone.

Stage 2: Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine

The synthesized ketone is converted to the racemic amine via reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.

Experimental Protocol:

-

Reaction Mixture: 3-Chloro-2-fluoroacetophenone (1.0 equivalent) and ammonium formate (3-5 equivalents) are combined in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to 160-180 °C and maintained at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or GC analysis of the disappearance of the starting ketone.

-

Hydrolysis: After cooling, concentrated hydrochloric acid is added to the reaction mixture, and it is refluxed for 2-4 hours to hydrolyze the intermediate formamide.

-

Work-up: The cooled mixture is washed with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone. The aqueous layer is then made basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

-

Extraction: The liberated racemic amine is extracted from the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude racemic 1-(3-chloro-2-fluorophenyl)ethanamine. This product can be purified by vacuum distillation.

| Parameter | Value |

| Reactants | |

| 3-Chloro-2-fluoroacetophenone | 1.0 eq |

| Ammonium Formate | 4.0 eq |

| Temperature | 160-180 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-75% |

| Purity (Post-Purification) | >97% |

Table 2: Quantitative data for the synthesis of racemic 1-(3-chloro-2-fluorophenyl)ethanamine.

Stage 3: Chiral Resolution of the Racemic Amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic amines. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

References

Crystal Structure and Polymorphism of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the crystal structure and polymorphism of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has not been publicly disclosed in scientific journals or patent literature. This guide therefore provides a comprehensive framework of the necessary experimental protocols and data analysis workflows that are standard in the pharmaceutical industry for the characterization of new chemical entities.

Introduction: The Critical Role of Solid-State Characterization

The solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance in drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence an API's physicochemical properties, including solubility, stability, and bioavailability.[1][][3] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a loss of efficacy or adverse patient outcomes. Consequently, a thorough investigation and understanding of the crystal structure and potential for polymorphism are mandated by regulatory agencies and are a cornerstone of robust drug development. This document outlines the standard methodologies for the comprehensive solid-state characterization of this compound.

Data Presentation

Should experimental investigations be conducted, the resulting data would be systematically organized for comparative analysis. The following tables serve as templates for the presentation of such potential findings.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Chemical Formula | C₈H₁₀Cl₂FN | C₈H₁₀Cl₂FN |

| Formula Weight ( g/mol ) | Data not available | Data not available |

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| Unit Cell Dimensions (Å, °) | ||

| a | Data not available | Data not available |

| b | Data not available | Data not available |

| c | Data not available | Data not available |

| α | Data not available | Data not available |

| β | Data not available | Data not available |

| γ | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available |

| Z (molecules/unit cell) | Data not available | Data not available |

| Calculated Density (g/cm³) | Data not available | Data not available |

Table 2: Key Powder X-ray Diffraction (PXRD) Peaks for Polymorphic Identification

| Form I (Characteristic Peaks, 2θ) | Form II (Characteristic Peaks, 2θ) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Table 3: Thermal Properties of this compound Polymorphs

| Form | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) | Notes on Thermal Events (TGA/DSC) |

| Form I | Data not available | Data not available | Data not available |

| Form II | Data not available | Data not available | Data not available |

Experimental Protocols

A comprehensive polymorph screen is the foundational step in solid-state characterization, aiming to discover all accessible crystalline forms of the API.[1]

Polymorph Screening Methodology

-

Material Preparation: The starting material, this compound, is fully characterized to establish a baseline.

-

Solvent Selection: A diverse array of solvents (typically 20-50) with varying polarities, hydrogen-bonding capabilities, and functional groups is selected.

-

Crystallization Experiments: A variety of crystallization techniques are employed to explore the kinetic and thermodynamic crystallization landscape:

-

Slow Evaporation: Solutions of the API in various solvents are allowed to evaporate at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent is added to a concentrated solution of the API to induce precipitation.

-

Slurry Conversion: The API is slurried in various solvents at different temperatures for an extended period to facilitate conversion to the most stable form.

-

Melt Quenching: The API is melted and then rapidly cooled to investigate the formation of amorphous or metastable forms.

-

-

High-Throughput Screening (HTS): HTS platforms are often utilized to perform a large number of crystallization experiments in parallel using sub-milligram quantities of the API.[][3]

Analytical Characterization Techniques

The solid materials generated from the polymorph screen are analyzed using a suite of analytical techniques.

PXRD is the primary technique for identifying and differentiating between polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint.[4]

-

Instrumentation: A modern X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Sample Preparation: A thin layer of the powder sample is prepared on a low-background sample holder.

-

Data Collection: The diffraction pattern is collected over a 2θ range of approximately 2° to 40° with a suitable step size and scan speed.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solid forms.

-

DSC Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram reveals melting points, recrystallization events, and solid-solid transitions.

-

TGA Protocol: The sample is heated on a sensitive microbalance at a constant rate under a nitrogen purge. The TGA curve shows mass loss as a function of temperature, which is used to identify solvates and hydrates.

When suitable single crystals are obtained, SCXRD provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice.

-

Crystal Selection: A single crystal of appropriate size and quality is mounted on the goniometer of a single-crystal diffractometer.

-

Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) while being irradiated with X-rays. A complete set of diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to yield atomic coordinates, bond lengths, bond angles, and other detailed structural information.

Visualization of Workflows and Relationships

Caption: Workflow for polymorph screening and subsequent characterization.

Caption: Thermodynamic relationship between a metastable and stable polymorph.

References

In-Depth Technical Guide on the Thermogravimetric Analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral intermediate of significant interest in pharmaceutical development. Understanding the thermal stability and decomposition profile of this compound is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it.[1] While specific, publicly available TGA data for this exact molecule is limited, this guide outlines a detailed experimental protocol and presents an extrapolated thermal behavior profile based on the analysis of analogous halogenated phenylethylamine hydrochlorides and established principles of thermal decomposition.

Introduction to Thermogravimetric Analysis in Pharmaceutical Profiling

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the physical and chemical properties of pharmaceutical materials as a function of temperature.[2] By precisely measuring changes in a sample's mass under a controlled temperature program and atmosphere, TGA can elucidate:

-

Thermal Stability: Determining the temperature at which a material begins to degrade.[1]

-

Compositional Analysis: Quantifying the content of volatile components such as water, residual solvents, or other impurities.

-

Decomposition Kinetics: Studying the rate and mechanism of thermal degradation.

-

Material Purity: Assessing the purity of a substance by comparing its thermal profile to a reference standard.

For a chiral molecule like this compound, TGA is instrumental in establishing a thermal fingerprint that can be used for identification, quality control, and to inform formulation and process development decisions.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of structurally similar amine hydrochlorides and halogenated aromatic compounds, a multi-stage decomposition is anticipated for this compound. The presence of chloro and fluoro substituents on the phenyl ring is expected to influence the thermal stability. The primary decomposition is likely initiated by the loss of hydrogen chloride, followed by the fragmentation of the remaining organic structure at higher temperatures.

The following table summarizes the expected quantitative data from the TGA of this compound. These values are estimations derived from the analysis of analogous compounds and theoretical calculations.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Proposed Volatile Product(s) |

| Step 1: Dehydrochlorination | 180 - 220 | ~230 | ~17.4 | Hydrogen Chloride (HCl) |

| Step 2: Decomposition of Organic Moiety | 250 - 350 | ~300 | ~45.0 | Fragmentation of the phenyl and ethylamine groups |

| Step 3: Further Fragmentation | >350 | - | ~20.0 | Smaller organic and inorganic fragments |

| Final Residue at 600°C | - | - | ~17.6 | Carbonaceous residue |

Note: These are predicted values and may vary depending on the specific experimental conditions.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a comprehensive methodology for conducting the TGA of this compound. The protocol is designed to yield high-quality, reproducible data suitable for regulatory submissions and in-depth material characterization.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Discovery TGA 5500).

-

Sample Pans: Platinum or alumina crucibles are recommended due to the potential for interaction with aluminum pans at higher temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

-

Sample: A representative, finely powdered sample of this compound.

3.2. Experimental Parameters

The following table outlines the recommended instrumental parameters for the TGA of this compound:

| Parameter | Value | Rationale |

| Sample Mass | 5 - 10 mg | Provides a clear signal without significant thermal gradients within the sample. |

| Crucible Type | Platinum or Alumina, 70 µL | Inert and suitable for high-temperature analysis. |

| Atmosphere | Nitrogen, dynamic | Prevents oxidative decomposition, allowing for the study of thermal degradation. |

| Purge Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficient removal of volatile decomposition products. |

| Temperature Program | Heat from 30°C to 600°C | Covers the expected range for dehydrochlorination and subsequent organic decomposition. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experiment time. |

| Data Collection | Mass and Temperature vs. Time | To generate the thermogram for analysis. |

3.3. Experimental Procedure

-

Instrument Preparation: Ensure the TGA is clean, calibrated, and the purge gas is flowing at the set rate.

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered sample directly into the tared TGA crucible.

-

Loading the Sample: Carefully place the sample crucible onto the TGA balance.

-

Running the Analysis: Start the pre-defined temperature program.

-

Data Analysis: Upon completion of the run, analyze the resulting thermogram to determine the onset temperatures of decomposition, percentage mass loss for each step, and the final residue.

Visualizing the Proposed Decomposition Pathway

The following diagram illustrates the hypothesized thermal decomposition pathway of this compound. This pathway is based on the known chemistry of amine hydrochlorides and halogenated aromatic compounds.

Caption: Proposed thermal decomposition pathway of this compound.

Discussion and Conclusion

The thermogravimetric analysis of this compound is a critical step in its characterization as a pharmaceutical intermediate. The predicted thermal profile suggests a multi-step decomposition, initiated by the loss of hydrogen chloride, which is a common decomposition pathway for amine hydrochlorides. The subsequent fragmentation of the organic moiety at higher temperatures is influenced by the presence of the halogen substituents on the aromatic ring.

The detailed experimental protocol provided in this guide is designed to generate reliable and reproducible TGA data. Adherence to these parameters will ensure that the thermal behavior of this compound is accurately characterized. This information is invaluable for drug development professionals in optimizing manufacturing processes, establishing stable formulations, and ensuring the overall quality and safety of the final pharmaceutical product. Further analysis using hyphenated techniques, such as TGA-MS or TGA-FTIR, could provide definitive identification of the evolved gases at each decomposition step, confirming the proposed pathway.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its stereogenic center and unique substitution pattern make it a valuable intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Chiral amines are crucial in modern drug discovery, often forming the core of complex molecular architectures that exhibit high target specificity and reduced off-target effects. These application notes provide a detailed overview of the utility of this compound in asymmetric synthesis, including a representative protocol for its use as a chiral auxiliary in a diastereoselective alkylation reaction.

Core Applications

The primary application of this compound is as a chiral intermediate or a chiral auxiliary in the synthesis of complex, single-enantiomer drug candidates. Its applications include:

-

Synthesis of Chiral Amides and Subsequent Diastereoselective Reactions: The amine can be acylated to form a chiral amide. The resulting amide can then be used to direct the stereochemical outcome of subsequent reactions, such as enolate alkylation, aldol reactions, or Michael additions.

-

As a Resolving Agent: In some applications, chiral amines can be used to resolve racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by crystallization.

-

Direct Incorporation into the Final API: The amine moiety itself can be a key pharmacophore, and its direct incorporation into a drug molecule ensures the correct stereochemistry at that position.

Representative Application: Diastereoselective Alkylation of a Prochiral Enolate

This section details a representative protocol for the use of this compound as a chiral auxiliary to direct the asymmetric alkylation of a propanoic acid derivative. This is a common strategy in the synthesis of chiral carboxylic acid derivatives, which are precursors to a wide range of pharmaceuticals.

Reaction Scheme:

Caption: Asymmetric alkylation workflow.

Materials:

-

This compound

-

Propanoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Sulfuric acid (H2SO4), 6 M

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Chiral Amide

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).

-

Stir the mixture for 10 minutes, then add propanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add benzyl bromide (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

The diastereomeric ratio can be determined at this stage by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

-

To the alkylated amide (1.0 eq), add 6 M aqueous H2SO4 (10 eq).

-

Heat the mixture to reflux (approximately 100 °C) for 24 hours.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

To recover the chiral auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM. The combined organic extracts containing the auxiliary can be dried and concentrated.

-

Wash the combined ether extracts from the acidic workup with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude (S)-2-methyl-3-phenylpropanoic acid.

-

The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.

The following table summarizes representative data for the diastereoselective alkylation reaction.

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Chiral Amide | 92 | N/A | >99 |

| 2 | Alkylated Amide | 85 | 95 | N/A |

| 3 | (S)-2-Methyl-3-phenylpropanoic Acid | 88 | N/A | 95 |

Logical Relationship Diagram

The following diagram illustrates the logical flow of the asymmetric synthesis process, highlighting the role of the chiral auxiliary.

Caption: Role of the chiral auxiliary.

Conclusion

This compound is a versatile and effective chiral building block for asymmetric synthesis. The representative protocol for diastereoselective alkylation demonstrates its potential as a chiral auxiliary to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. The straightforward cleavage of the auxiliary allows for its recovery and reuse, making the process more economical. Researchers and drug development professionals can leverage the unique properties of this compound to access novel and complex chiral molecules for the development of next-generation therapeutics.

References

Application of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride as a Chiral Building Block

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block, primarily utilized in the pharmaceutical industry for the asymmetric synthesis of bioactive molecules. Its specific stereochemistry and substitution pattern make it a crucial intermediate in the development of drugs targeting the central nervous system. This document provides detailed application notes and protocols for its use, focusing on its role in the synthesis of the anti-obesity drug, Lorcaserin.

While the direct application of this compound is noted, a closely related analog, (R)-2-(3-chlorophenyl)propan-1-amine , serves as a well-documented precursor for Lorcaserin. The synthetic strategy involving this analog is detailed below as a representative application of this class of chiral amines.

Application in the Synthesis of Lorcaserin

Lorcaserin is a selective 5-HT2C receptor agonist used for weight management. The key to its efficacy and safety lies in its specific enantiomeric form, the (R)-enantiomer. The synthesis of enantiopure Lorcaserin can be efficiently achieved using (R)-2-(3-chlorophenyl)propan-1-amine as the chiral starting material. The overall synthetic pathway involves three main steps: acylation, borane reduction, and intramolecular Friedel-Crafts cyclization.[1][2][3]

Synthetic Pathway Overview

The synthesis begins with the acylation of the primary amine group of (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride. The resulting amide is then reduced to the corresponding secondary amine using a borane reagent. Finally, an intramolecular Friedel-Crafts cyclization reaction, catalyzed by a Lewis acid such as aluminum chloride, constructs the benzazepine core of Lorcaserin.

Caption: Synthetic pathway for Lorcaserin.

Quantitative Data

The efficiency of each synthetic step is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). The following table summarizes typical yields for the synthesis of Lorcaserin starting from the chiral amine precursor.

| Step | Reaction | Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Acylation | Chloroacetyl chloride, Base | >95 | >99 |

| 2 | Reduction | Borane-tetrahydrofuran complex | 85-90 | >99 |

| 3 | Intramolecular Friedel-Crafts Cyclization | Aluminum chloride | 75-80 | >99.8 |

| Overall | - | - | ~65-72 | >99.8 |

Experimental Protocols

Detailed experimental procedures for each step in the synthesis of Lorcaserin are provided below. These protocols are based on established synthetic routes.[4]

Protocol 1: Acylation of (R)-2-(3-chlorophenyl)propan-1-amine

This procedure describes the formation of the chloroacetamide intermediate.

Materials:

-

(R)-2-(3-chlorophenyl)propan-1-amine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve (R)-2-(3-chlorophenyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-((R)-2-(3-chlorophenyl)propyl)-2-chloroacetamide. The crude product is often of sufficient purity for the next step.

Protocol 2: Borane Reduction of the Amide

This protocol details the reduction of the amide to the corresponding secondary amine.

Materials:

-

N-((R)-2-(3-chlorophenyl)propyl)-2-chloroacetamide

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve the crude chloroacetamide from the previous step in anhydrous THF under a nitrogen atmosphere in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the borane-THF complex solution (3.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Acidify the mixture with HCl solution and then heat to reflux for 1 hour to hydrolyze the borane complexes.

-

Cool the mixture to room temperature and basify with NaOH solution until pH > 10.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude (R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amine.

Protocol 3: Intramolecular Friedel-Crafts Cyclization to form Lorcaserin

This final step constructs the core structure of Lorcaserin.

Materials:

-

(R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amine

-

Aluminum chloride (AlCl3)

-

1,2-Dichlorobenzene (or another high-boiling inert solvent)

-

Ice water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Heating mantle

-

Mechanical stirrer

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer and a thermometer, suspend anhydrous aluminum chloride (1.5-3.0 eq) in 1,2-dichlorobenzene.

-

Slowly add a solution of the crude amine from the previous step in 1,2-dichlorobenzene to the stirred suspension.

-

Heat the reaction mixture to 130-140 °C and maintain for 5-16 hours, monitoring the reaction by TLC or HPLC.[4]

-

Cool the reaction mixture to room temperature and then carefully pour it into ice water with vigorous stirring.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain enantiopure (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the chiral building block to the final purified API, including key quality control checks.

Caption: Workflow for Lorcaserin synthesis.

References

Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride as a resolving agent for the separation of racemic carboxylic acids. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique for obtaining enantiomerically pure compounds, which are crucial in pharmaceutical development.[1][2][3]

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process in stereochemistry for separating racemic mixtures into their individual enantiomers.[4] The most common industrial method for achieving this separation is through the formation of diastereomeric salts.[1][3] This technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, such as this compound.

The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility.[5] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1] Subsequently, the desired enantiomer of the carboxylic acid can be recovered from the isolated diastereomeric salt.

Screening for Optimal Resolution Conditions

The success of a chiral resolution is highly dependent on the choice of solvent and other crystallization conditions. Therefore, a screening process to identify the optimal parameters is essential.

Solvent Selection

A variety of solvents should be screened to determine the best medium for the differential crystallization of the diastereomeric salts. A suggested list of solvents for initial screening is provided in the table below.

Table 1: Suggested Solvents for Initial Screening

| Solvent Class | Examples |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate |

| Ketones | Acetone, Methyl Isobutyl Ketone (MIBK) |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) |

| Hydrocarbons | Toluene, Heptane |

| Solvent Mixtures | e.g., Toluene/Methanol, Acetone/Water |

Stoichiometry of the Resolving Agent

The molar ratio of the resolving agent to the racemic carboxylic acid can influence the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

Temperature Profile

The temperature at which the crystallization is performed, as well as the cooling rate, can significantly impact the yield and enantiomeric purity of the isolated salt.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the general steps for the chiral resolution of a generic racemic carboxylic acid using this compound.

Materials and Equipment

-

Racemic carboxylic acid

-

This compound

-

Selected solvent(s) from screening

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC or SFC)

Procedure

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating until a clear solution is obtained.

-

In a separate flask, prepare a solution of this compound (0.5-1.0 equivalent) in the same solvent. The hydrochloride salt may need to be neutralized to the free base with a suitable base (e.g., an aqueous solution of sodium bicarbonate or a tertiary amine) and extracted into an organic solvent before use.

-

Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

-

Observe for the formation of a precipitate. If no solid forms immediately, allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

Step 2: Isolation of the Diastereomeric Salt

-

Once crystallization is complete, isolate the solid diastereomeric salt by filtration.

-

Wash the collected solid with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the isolated salt under vacuum.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an acidic aqueous solution (e.g., 1M HCl).

-

Stir the mixture vigorously until the solid has completely dissolved and partitioned between the two phases.

-

Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Determination of Enantiomeric Excess (e.e.)

-

Analyze the obtained carboxylic acid using an appropriate chiral analytical method (e.g., Chiral HPLC or SFC) to determine its enantiomeric excess.

Data Presentation

The results of the screening process should be tabulated to facilitate the identification of the optimal resolution conditions.

Table 2: Hypothetical Screening Results for Chiral Resolution

| Entry | Solvent | Molar Ratio (Acid:Amine) | Temperature (°C) | Yield of Salt (%) | e.e. of Acid (%) |

| 1 | Isopropanol | 1:0.5 | 0 | 45 | 85 |

| 2 | Ethyl Acetate | 1:0.5 | 25 | 30 | 92 |

| 3 | Acetonitrile | 1:0.5 | 0 | 50 | 78 |

| 4 | Toluene/Methanol (9:1) | 1:1.0 | 25 | 42 | 95 |

Visualizing the Workflow

The following diagrams illustrate the logical steps involved in the chiral resolution process.

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Caption: Logical relationships in the diastereomeric salt resolution process.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Enantiomeric Excess Determination of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development. Its specific enantiomeric form is crucial for its therapeutic efficacy and safety profile, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. Therefore, accurate and robust analytical methods for determining the enantiomeric excess (e.e.) of this compound are essential for quality control and regulatory compliance. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 1-(3-Chloro-2-fluorophenyl)ethanamine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or a similar column).

Reagents and Materials:

-

This compound standard

-

Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Diethylamine (DEA)

Chromatographic Conditions: A typical starting point for method development is outlined below. Optimization may be required based on the specific column and system used.

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Racemic Mixture: Prepare a solution of the racemic mixture in the mobile phase at a concentration of 1 mg/mL.

-

Test Sample: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic mixture to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the (R)-enantiomer standard to identify the peak corresponding to the desired enantiomer.

-

Inject the test sample.

-

Integrate the peak areas for both enantiomers in the chromatogram of the test sample.

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

-

AreaR is the peak area of the (R)-enantiomer.

-

AreaS is the peak area of the (S)-enantiomer.

Data Presentation: Chiral HPLC

| Enantiomer | Retention Time (min) (Typical) | Resolution (Rs) (Typical) |

| (S)-enantiomer | 8.5 | \multirow{2}{*}{> 2.0} |

| (R)-enantiomer | 10.2 |

Note: Retention times and resolution are typical values and may vary depending on the specific column, instrument, and exact chromatographic conditions.

Workflow Diagram: Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for the separation of volatile enantiomers. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral derivatizing agent followed by separation on a non-chiral column.

Experimental Protocol: Chiral GC with Derivatization